molecular formula C6H3F2I B1296105 1,4-Difluoro-2-iodobenzene CAS No. 2265-92-1

1,4-Difluoro-2-iodobenzene

Cat. No. B1296105
CAS RN: 2265-92-1
M. Wt: 239.99 g/mol
InChI Key: WBYVNDUCUMNZPM-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-iodobenzene is a colorless to light yellow or light red clear liquid . It is a halogenated benzene derivative, also known as 2,5-difluoro-1-iodobenzene .


Molecular Structure Analysis

The molecular formula of 1,4-Difluoro-2-iodobenzene is C6H3F2I . The molecular weight is 239.99 . The structure includes a benzene ring with two fluorine atoms and one iodine atom attached to it .


Chemical Reactions Analysis

The UV photochemistry of various fluorinated iodobenzenes, including 1,4-Difluoro-2-iodobenzene, has been investigated . Excitations to and predissociation of ππ* excited states provide additional routes to I products .


Physical And Chemical Properties Analysis

1,4-Difluoro-2-iodobenzene is a liquid at 20°C . It has a boiling point of 183°C and a flash point of 85°C . The specific gravity is 2.01 at 20/20°C , and the refractive index is 1.56 .

Mechanism of Action

Target of Action

1,4-Difluoro-2-iodobenzene is a type of iodobenzene, which are aromatic compounds containing one or more iodine atoms attached to a benzene Iodobenzenes are known to participate in various organic reactions, such as the sonogashira coupling and heck reaction .

Mode of Action

Iodobenzenes, in general, are known to undergo oxidative addition reactions . In these reactions, the iodobenzene molecule interacts with a metal catalyst, leading to the formation of an organometallic complex. This complex can then participate in various coupling reactions, forming new carbon-carbon bonds .

Biochemical Pathways

It’s worth noting that iodobenzenes are often used in synthetic chemistry for the formation of carbon-carbon bonds . These reactions can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

It has been suggested that the compound has low gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is also low . These properties suggest that the bioavailability of 1,4-Difluoro-2-iodobenzene may be limited.

Result of Action

The uv photochemistry of various fluorinated iodobenzenes has been investigated . These studies could provide insights into the potential effects of 1,4-Difluoro-2-iodobenzene at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Difluoro-2-iodobenzene. The compound is sensitive to light and should be stored in a cool, dark place . It is also combustible and should be kept away from heat, sparks, open flames, and hot surfaces . These precautions can help maintain the stability and efficacy of the compound.

Safety and Hazards

1,4-Difluoro-2-iodobenzene is a combustible liquid . It can cause skin irritation and serious eye irritation . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . If skin or eye irritation occurs, get medical advice or attention .

Future Directions

The UV photochemistry of 1,4-Difluoro-2-iodobenzene and other fluorinated iodobenzenes is a topic of ongoing research . The understanding of these processes can have implications in various fields, including materials science and pharmaceuticals .

properties

IUPAC Name

1,4-difluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2I/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYVNDUCUMNZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278835
Record name 1,4-Difluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Difluoro-2-iodobenzene

CAS RN

2265-92-1
Record name 2265-92-1
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Record name 1,4-Difluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Difluoro-2-iodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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